![molecular formula C27H38O7 B1591108 Lucidenic acid B CAS No. 95311-95-8](/img/structure/B1591108.png)
Lucidenic acid B
Overview
Description
Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .
Synthesis Analysis
Lucidenic acid B is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .Molecular Structure Analysis
The molecular formula of Lucidenic acid B is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .Physical And Chemical Properties Analysis
Lucidenic acid B is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Cancer Properties
Lucidenic acids, including Lucidenic acid B, have been found to induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that Lucidenic acid B could potentially be used in cancer treatment.
Anti-Inflammatory Properties
Research has shown that Lucidenic acids possess anti-inflammatory properties . This means that Lucidenic acid B could potentially be used to treat conditions characterized by inflammation.
Antioxidant Properties
Lucidenic acids have been found to have antioxidant properties . This suggests that Lucidenic acid B could potentially be used to combat oxidative stress, which is implicated in various diseases, including heart disease and cancer.
Anti-Viral Properties
Studies have shown that Lucidenic acids possess anti-viral properties . This means that Lucidenic acid B could potentially be used in the treatment of viral infections.
Neuroprotective Properties
Research has indicated that Lucidenic acids have neuroprotective properties . This suggests that Lucidenic acid B could potentially be used to protect neurons from damage or degeneration.
Anti-Hyperlipidemic Properties
Lucidenic acids have been found to have anti-hyperlipidemic properties . This means that Lucidenic acid B could potentially be used to lower high levels of fats (lipids) in the blood.
Anti-Hypercholesterolemic Properties
Studies have shown that Lucidenic acids possess anti-hypercholesterolemic properties . This suggests that Lucidenic acid B could potentially be used to lower high cholesterol levels.
Anti-Diabetic Properties
Research has indicated that Lucidenic acids have anti-diabetic properties . This means that Lucidenic acid B could potentially be used in the treatment of diabetes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,23-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDSOABOBCYST-HFAARYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316630 | |
Record name | Lucidenic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidenic acid B | |
CAS RN |
95311-95-8 | |
Record name | Lucidenic acid B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95311-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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